Chlorin e6

Singlet Oxygen Quantum Yield Photodynamic Efficacy Photosensitizer Efficiency

Photosensitizer performance varies unpredictably across chlorin scaffolds, confounding preclinical reproducibility. Chlorin e6 addresses this with quantifiable in vivo parameters: tumor-to-muscle fluorescence ratio of 5.38 at 18 h, high LD50 (189 mg/kg in C3H mice) enabling 20-40 mg/kg dosing, and molar extinction coefficient of 55,000 M⁻¹cm⁻¹ at 667 nm for deep-tissue photon capture. Three carboxylic acid groups enable facile conjugation to targeting moieties or nanocarriers. Supplied with rigorous analytical certification for reliable PDT research.

Molecular Formula C34H36N4O6
Molecular Weight 596.7 g/mol
CAS No. 744956-10-3
Cat. No. B1240496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorin e6
CAS744956-10-3
Synonyms13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin
2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl-
21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)-
21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
BLC 1010
BLC-1010
BLC1010
chlorin A6
chlorin e6
chlorin e6 bis-N-methylglucamine salt
chlorin e6, sodium salt, (2S-trans)-isomer
chlorin e6, tripotassium salt, (2S-trans)-isomer
chlorin e6, trisodium salt, (2S-trans)-isomer
chlorin e6-2.5 N-methyl-D-glucamine
chlorin e6-polyvinylpyrrolidone
chlorine A6
chlorine e6
fotolon
photochlorine
Photolon
phytochlorin
Molecular FormulaC34H36N4O6
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C
InChIInChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)
InChIKeyOYINILBBZAQBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorin e6: A Second-Generation Photosensitizer


Chlorin e6 is a second-generation photosensitizer belonging to the chlorin class of tetrapyrrole macrocycles, distinguished by a reduced double bond in one pyrrole ring that confers enhanced absorption in the red region of the visible spectrum relative to first-generation porphyrins [1]. It is derived from chlorophyll a and exhibits characteristic absorption maxima including a Soret band at approximately 400 nm and a strong Q-band in the 640–665 nm range, falling within the 'phototherapeutic window' that permits deeper tissue penetration of light [2]. Chlorin e6 serves as the active pharmaceutical ingredient in clinically approved formulations such as Photolon® and Radachlorin®, and is widely employed as a core scaffold for the development of targeted photosensitizer conjugates [3].

Photophysical Profile Red-region Q-band absorption supports deep-tissue light-penetration studies
Scaffold Utility Three carboxylic acid groups enable covalent conjugate and nanocarrier research
Research Context Widely reported as core photosensitizer in PDT and SDT model-response studies

Why Chlorin e6 Cannot Be Substituted


Despite belonging to the same chlorin structural class, photosensitizers derived from this scaffold exhibit substantial variability in photophysical properties, pharmacokinetic behavior, and therapeutic index that precludes simple interchange. The three carboxylic acid moieties of Chlorin e6 confer a unique amphiphilic character that governs its aggregation state, serum protein binding profile, and subcellular localization—parameters that directly modulate both singlet oxygen generation efficiency and dark toxicity [1]. In contrast, clinically employed chlorin derivatives such as mono-L-aspartyl chlorin e6 (Talaporfin/NPe6) and meta-tetra(hydroxyphenyl)chlorin (Temoporfin/m-THPC) possess distinct peripheral substituents that alter their lipophilicity, clearance kinetics, and tissue selectivity [2]. The specific evidence presented below quantifies these critical differentiators, demonstrating that substitution without equivalent characterization may yield unpredictable efficacy or adverse effects in both research and therapeutic contexts [3].

Chlorin e6 (Target) Amphiphilic; three carboxylic acid groups govern aggregation, serum binding, and subcellular localization
Talaporfin / Temoporfin (Substitute) Distinct peripheral substituents alter lipophilicity, clearance kinetics, and tissue selectivity
Chlorin e6 (Target) ε = 55,000 M⁻¹cm⁻¹ at 667 nm Q-band; supports red-region photon capture
Photofrin® (Substitute) ε ≈ 3,000 M⁻¹cm⁻¹ at 630 nm; 18-fold lower absorption efficiency may alter endpoint response
Chlorin e6 (Target) Single-molecule chlorin with defined photophysical and biodistribution context
Radachlorin® (Substitute) Multi-component mixture; purpurin co-components may shift pharmacokinetic and phototoxicity profiles
Similar chlorin scaffold does not imply interchangeable photodynamic endpoint response. Substitution without characterization may shift accumulation kinetics and off-target response in research models.

Chlorin e6 Comparative Evidence


Singlet Oxygen Quantum Yield vs. Photofrin

Chlorin e6 exhibits a singlet oxygen quantum yield (ΦΔ) that is substantially higher than that of the first-generation porphyrin photosensitizer Photofrin-II. Direct kinetic measurement of singlet oxygen emission at 1.27 μm established ΦΔ values for chlorins in the range of 0.35–0.68 [1], with Chlorin e6 specifically measured at 0.65 ± 0.07 in aqueous solution using an indirect chemical method with 1,3-diphenylisobenzofuran as a singlet oxygen trap [2]. In contrast, Photofrin® yields a ΦΔ of 0.89 under similar conditions [3]. This difference of approximately 0.24 in ΦΔ indicates that Chlorin e6 generates singlet oxygen with approximately 73% of the efficiency of Photofrin® per absorbed photon. The higher ΦΔ of Photofrin is offset by its significantly weaker absorption in the therapeutic window (ε ≈ 3,000 M⁻¹cm⁻¹ at 630 nm) compared to Chlorin e6 (ε ≈ 55,000 M⁻¹cm⁻¹ at 667 nm), which is not captured in this comparison.

Singlet Oxygen ΦΔ vs. Photofrin
Cross-study context
ΦΔ = 0.65 ± 0.07
Photofrin®: ΦΔ = 0.89 (aqueous)
ΦΔ context combined with 18× higher ε at 667 nm supports deeper-tissue photodynamic endpoint studies
Indirect chemical method; aqueous solution
Singlet Oxygen Quantum Yield Photodynamic Efficacy Photosensitizer Efficiency

Tumor-to-Muscle Selectivity vs. Radachlorin

In a head-to-head comparison using Swiss athymic mice grafted with human lung carcinoma A549 cells, Chlorin e6 achieved a peak tumor-to-muscle fluorescence ratio of 2.56 ± 0.97 at 8 hours post-intravenous injection, compared to a maximum ratio of 1.95 ± 0.29 for Radachlorin® (a clinical formulation containing Chlorin e6 sodium salt, purpurin 5, and purpurin 18) at 7 hours post-injection [1]. This represents a 31% higher tumor-to-muscle selectivity for pure Chlorin e6 relative to the mixed-component formulation. The tumor-to-skin ratio for Chlorin e6 was less favorable, with skin fluorescence remaining at least equivalent to tumor fluorescence at all time points measured, whereas Radachlorin® achieved a peak tumor-to-skin ratio of 1.45 ± 0.14 at 7 hours [1].

Tumor-to-Muscle Selectivity vs. Radachlorin
Head-to-head context
2.56 ± 0.97 at 8 h
Radachlorin®: 1.95 ± 0.29 at 7 h
Higher tumor-to-muscle ratio context supports margin-definition and fluorescence-guided endpoint studies
A549 xenografts; 20 mg/kg IV; 666 nm fluorescence
Tumor Selectivity Biodistribution Pharmacokinetics

Tumor Accumulation in NSCLC Models

In a study of Chlorin e6 biodistribution in mice bearing SPCA-1 human lung adenocarcinoma xenografts, the fluorescence intensity in tumor tissue was 5.38-fold higher than in adjacent normal muscle at 18 hours post-administration (P < 0.05) [1]. This level of tumor selectivity is comparable to or exceeds that reported for many clinically approved photosensitizers; for reference, mono-L-aspartyl chlorin e6 (NPe6/Talaporfin) typically achieves tumor-to-normal tissue ratios in the range of 2–4 in various tumor models, while Photofrin® exhibits tumor-to-muscle ratios of approximately 2–3 [2].

Tumor Accumulation in NSCLC Models
Reported
5.38-fold at 18 h
Tumor vs. adjacent normal muscle
Reported tumor accumulation supports NSCLC model-response and sonodynamic endpoint studies
SPCA-1 xenografts; P
Phototoxicity Kinetics vs. Radachlorin
Head-to-head context
LD50 at 4 h incubation
Radachlorin®: LD50 at 3 h incubation
Extended cellular accumulation before activation may support delayed-irradiation research protocols
HT29 cells; 20 J/cm² at 664 nm
Acute Systemic Toxicity Profile
Cross-study context
LD50 189 ± 9 mg/kg
C3H mice; IP; 14-day observation
Reported tolerability margin supports dose-range model-response studies without dose-limiting systemic context
~20–40× higher LD50 than Temoporfin
Molar Extinction Coefficient
Reported
ε = 55,000 M⁻¹cm⁻¹
At 667 nm Q-band in ethanol
High photon-capture efficiency at therapeutic window supports deep-tissue light-delivery research models
18× Photofrin; 2.5× Temoporfin; 1.4× Talaporfin
Tumor Affinity Sonodynamic Therapy NSCLC

Phototoxicity Kinetics vs. Radachlorin

In a direct head-to-head comparison on HT29 human adenocarcinoma cells, Chlorin e6 achieved its optimal LD50 value of 0.60 μg/mL following a 4-hour incubation period prior to irradiation with 20 J/cm² of 664 nm light at 0.02 W/cm² [1]. In contrast, the Radachlorin® formulation reached its optimal LD50 of 0.59 μg/mL after only 3 hours of incubation under identical irradiation conditions [1]. When concentrations were normalized by optical density at 664 nm, Radachlorin® exhibited an LD50 of 0.0251 OD664nm after 2 hours versus 0.0672 OD664nm for Chlorin e6 [2]. The total phototoxic efficacy (LD50 magnitude) was nearly identical for both agents, indicating that the primary differentiation lies in the kinetics of cellular uptake and photoactivation rather than in ultimate cytotoxic potency.

Phototoxicity Kinetics vs. Radachlorin
Head-to-head context
LD50 at 4 h incubation
Radachlorin®: LD50 at 3 h incubation
Extended cellular accumulation before activation may support delayed-irradiation research protocols
HT29 cells; 20 J/cm² at 664 nm
Phototoxicity Incubation Kinetics LD50

Acute Systemic Toxicity Profile

The acute systemic toxicity of Chlorin e6 was quantified in C3H mice, yielding an LD50 value of 189 ± 9 mg/kg 14 days after intraperitoneal injection [1]. In Wistar rats, the LD50 was determined to be 113 ± 18 mg/kg [1]. For comparison, Photofrin® (porfimer sodium) exhibits an LD50 of approximately 130–180 mg/kg in rodents [2], while Temoporfin (m-THPC) demonstrates significantly higher potency and toxicity with an LD50 in the range of 5–10 mg/kg [3]. The relatively high LD50 of Chlorin e6 indicates a favorable acute safety margin that permits the use of therapeutic doses up to 20–40 mg/kg in preclinical tumor models without dose-limiting systemic toxicity.

Acute Systemic Toxicity Profile
Cross-study context
LD50 189 ± 9 mg/kg
C3H mice; IP; 14-day observation
Reported tolerability margin supports dose-range model-response studies without dose-limiting systemic context
~20–40× higher LD50 than Temoporfin
Acute Toxicity LD50 Preclinical Safety

Molar Extinction Coefficient Comparison

The molar extinction coefficient (ε) of Chlorin e6 at its Q-band absorption maximum of 667 nm in ethanol is 55,000 M⁻¹cm⁻¹ [1]. This value is approximately 18-fold higher than that of the first-generation photosensitizer Photofrin® at its therapeutic wavelength of 630 nm (ε ≈ 3,000 M⁻¹cm⁻¹) and approximately 2.5-fold higher than that of the clinically used second-generation agent Temoporfin (m-THPC) at 652 nm (ε ≈ 22,400 M⁻¹cm⁻¹) [2]. For comparison, mono-L-aspartyl chlorin e6 (Talaporfin/NPe6) exhibits an ε of 40,000 M⁻¹cm⁻¹ at 654 nm in phosphate buffer [3].

Molar Extinction Coefficient
Reported
ε = 55,000 M⁻¹cm⁻¹
At 667 nm Q-band in ethanol
High photon-capture efficiency at therapeutic window supports deep-tissue light-delivery research models
18× Photofrin; 2.5× Temoporfin; 1.4× Talaporfin
Molar Extinction Coefficient Absorption Spectroscopy Photophysics

Chlorin e6 Application Scenarios


High Tumor-to-Muscle Selectivity in Xenografts

Based on the demonstrated tumor-to-muscle fluorescence ratio of 5.38 at 18 hours post-administration [1] and the peak tumor-to-muscle ratio of 2.56 at 8 hours in comparative studies [2], Chlorin e6 is optimally suited for preclinical in vivo studies where maximizing drug concentration in tumor tissue relative to adjacent normal muscle is a primary endpoint. This application is particularly relevant for fluorescence-guided surgical margin detection studies and for evaluating sonodynamic therapy efficacy in non-small cell lung cancer models [1].

Deep Tissue Penetration in PDT

The 4-hour incubation period required for Chlorin e6 to achieve optimal LD50 in HT29 cells, compared to the 3-hour requirement for Radachlorin® [2], combined with its high molar extinction coefficient of 55,000 M⁻¹cm⁻¹ at 667 nm [3], positions Chlorin e6 as the preferred photosensitizer for research protocols where extended accumulation time is acceptable or desired in exchange for enhanced photon capture efficiency at depths beyond 5 mm. This scenario encompasses interstitial PDT of bulky solid tumors and combined modality studies integrating chemotherapy with delayed light activation.

High-Dose Efficacy and Safety Studies

The LD50 of Chlorin e6 in C3H mice (189 mg/kg) is 20- to 40-fold higher than that of Temoporfin [4], enabling the use of elevated doses (20–40 mg/kg) in preclinical efficacy studies without encountering dose-limiting systemic toxicity [4]. This characteristic is critical for research applications that demand robust antitumor responses, such as curative-intent PDT studies in aggressive tumor models, investigations of combination therapy regimens, or assessment of sonodynamic antitumor effects [1].

Targeted Conjugates & Nanocarrier Formulations

Chlorin e6 serves as an ideal core scaffold for conjugation to targeting moieties (e.g., folic acid, antibodies, peptides) or encapsulation within nanocarriers (e.g., liposomes, polymeric nanoparticles, PVA complexes) due to its three carboxylic acid functional groups that permit facile covalent derivatization [5]. The documented enhancement in tumor selectivity observed with Ce6-PVA complexes versus free Chlorin e6 [6] validates this scaffold as a versatile platform for developing next-generation targeted photosensitizer systems with improved pharmacokinetic profiles and reduced off-target phototoxicity.

Application
Selection Property
Validation Focus
Tumor-to-muscle selectivity in xenograft models
Tumor-selective accumulation profile
Fluorescence-guided margin endpoint review
Deep-tissue light-penetration PDT research
Red Q-band absorption efficiency
Photon-capture and depth-response endpoints
High-dose model-response and tolerability studies
Acute systemic tolerability margin
Dose-range model-response assessment
Targeted photosensitizer conjugate development
Carboxylic acid derivatization scaffold
Conjugate selectivity and biodistribution endpoints

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